molecular formula C24H20BrN3O3S B11212451 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B11212451
M. Wt: 510.4 g/mol
InChI Key: DWVSSWUKDSFLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a bromo substituent, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Bromo Substituent: Bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Attachment of the Sulfanylidene Group:

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with 4-methoxybenzylamine under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The bromo substituent can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various nucleophile-substituted quinazolinone derivatives.

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmaceutical Research: The compound is studied for its potential as a lead compound in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials with specific properties, such as antimicrobial coatings or sensors.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives: These compounds share the quinazolinone core and sulfanylidene group but differ in their substituents.

    Bromoquinazolinone derivatives: Compounds with a bromo substituent on the quinazolinone core but lacking the sulfanylidene group or benzamide moiety.

    Methoxyphenylbenzamides: Compounds with a methoxyphenyl group and benzamide moiety but lacking the quinazolinone core.

Uniqueness

The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the bromo, sulfanylidene, and methoxyphenyl groups in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C24H20BrN3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32)

InChI Key

DWVSSWUKDSFLPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.